molecular formula C17H17IO B1613428 4-n-Butyl-2'-iodobenzophenone CAS No. 64358-27-6

4-n-Butyl-2'-iodobenzophenone

Cat. No. B1613428
CAS RN: 64358-27-6
M. Wt: 364.22 g/mol
InChI Key: FCPAMLRSRUINCM-UHFFFAOYSA-N
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Description

4-n-Butyl-2’-iodobenzophenone is an organic compound that belongs to the family of benzophenone derivatives . It is widely used in pharmaceutical, cosmetic, and photographic industries.


Synthesis Analysis

The synthesis of 4-n-Butyl-2’-iodobenzophenone involves intramolecular cyclizations of 4-butyl-1-(4-methylbenzoyl)semicarbazide on refluxing in aqueous sodium hydroxide . The semicarbazide in turn was synthesized by stirring 4-methylphenyl hydrazide and n-butylisocyanate in ethyl acetate .


Molecular Structure Analysis

The molecular formula of 4-n-Butyl-2’-iodobenzophenone is C17H17IO . It consists of a five-membered ring containing three nitrogen atoms . The five-membered ring is substituted by the n-butyl group at N(3) and a phenyl group at C(8) .


Chemical Reactions Analysis

The high-temperature gas phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) was investigated in a combined experimental and theoretical study . Organic nitrites were used as convenient and clean sources of each of the butyl radical isomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-n-Butyl-2’-iodobenzophenone include its structure, chemical names, and classification . More detailed properties like melting point, boiling point, density, molecular formula, and molecular weight can be found on various chemical databases .

Scientific Research Applications

Automated On-line HPLC-MS/MS Method for Environmental Phenols Measurement

A study developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing to measure concentrations of environmental phenols, including parabens and triclosan, in human milk. This method shows good reproducibility and accuracy, highlighting its utility for assessing human exposure to these compounds, especially in breastfed infants, indicating the relevance of such compounds in environmental and health studies (Ye et al., 2008).

Oxidative Cyclization of Arylphenols

Research into the intramolecular C-H bond activation/C-O bond formation of 2-arylphenols under palladium catalysis in the presence of tert-butyl peroxybenzoate as an oxidant led to the formation of dibenzofuran derivatives. This study provides insight into the mechanisms of oxidative cyclization, offering potential pathways for synthesizing complex organic structures from simpler arylphenols, which could be relevant for the development of new materials or pharmaceuticals (Wei & Yoshikai, 2011).

Electrochemical Reduction in Ionic Liquids

The electrochemical reduction of nitrobenzene and 4-nitrophenol in a specific ionic liquid was studied, demonstrating the potential for using ionic liquids as solvents for electrochemical reactions. This research could have implications for the development of green chemistry processes and the synthesis of environmentally friendly materials (Silvester et al., 2006).

Discrimination of Thiophenols

A study on the development of a reaction-based fluorescent probe for the discrimination of toxic benzenethiols over biologically active aliphatic thiols highlights the importance of selective detection techniques in environmental and biological sciences. This research could lead to advances in the monitoring and detection of hazardous substances in various samples (Wang et al., 2012).

Synthesis and Magnetism of Rare-Earth Metal Compounds

The synthesis of tetranuclear and pentanuclear compounds of rare-earth metals using a Schiff-base proligand illustrates the intricate relationships between molecular structure and magnetic properties. This research contributes to the field of molecular magnetism and the development of materials with potential applications in data storage and quantum computing (Yadav et al., 2015).

Safety And Hazards

The safety data sheet for 4-n-Butyl-2’-iodobenzophenone provides information about its hazards, including its classification, label elements, and precautionary statements . It’s important to handle this compound with care, following all safety precautions.

Future Directions

The future directions of 4-n-Butyl-2’-iodobenzophenone research could involve further studies on its inhibitory capacity on human tyrosinase activity . Its high efficacy in reducing the appearance of age spots suggests potential for further development in the management of pigmentation disorders .

properties

IUPAC Name

(4-butylphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPAMLRSRUINCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641750
Record name (4-Butylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-n-Butyl-2'-iodobenzophenone

CAS RN

64358-27-6
Record name (4-Butylphenyl)(2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64358-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butylphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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